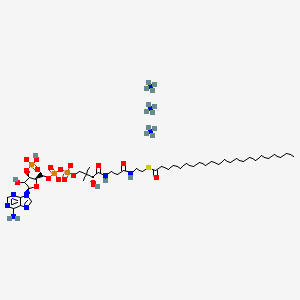

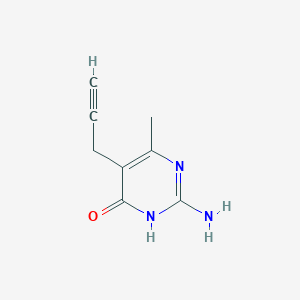

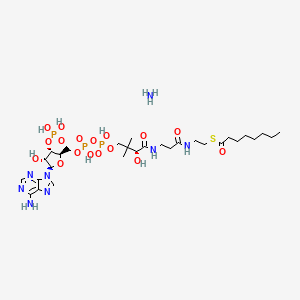

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine, also known as MHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MHP is a pyrimidine analog that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.

Applications De Recherche Scientifique

Microbial Transformation and Metabolite Production

Microbial cultures, known for containing cytochrome P-450 monooxygenase and other degradative enzymes, have been explored for their ability to degrade and transform various compounds, leading to the production of metabolites such as monohydroxylated and methoxylated derivatives. These metabolites have potential applications in supporting animal, plant, and soil metabolism studies by serving as analytical reference standards (Schocken, Mao, & Schabacker, 1997).

Analgesic Property Enhancement

Chemical modifications, such as methylation of the pyridine moiety in certain molecules, have been investigated as a strategy to enhance their biological properties, particularly analgesic effects. This approach involves synthesizing derivatives through specific reactions and evaluating their analgesic properties, which could lead to the development of new analgesic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiviral Activity Exploration

Compounds like 2,4-diamino-6-hydroxypyrimidines, when substituted and combined with specific groups, exhibit notable antiviral activities, particularly against retroviruses. This includes the inhibition of replication in cell culture, pointing towards potential applications in developing antiretroviral therapies. The specific substitutions and their effects on antiviral efficacy highlight the importance of structural modifications in enhancing biological activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anti-Inflammatory and Analgesic Potential

Novel derivatives incorporating specific structural motifs have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The nature of substituents, particularly at certain positions on the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research contributes to the identification of new therapeutic agents with potent anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

Propriétés

IUPAC Name |

2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPWSZLCOTXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363147 |

Source

|

| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81887-01-6 |

Source

|

| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

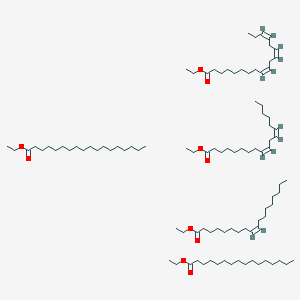

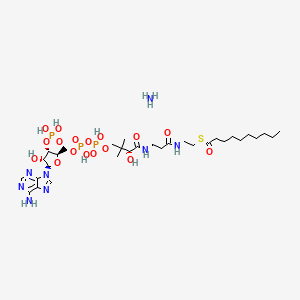

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)